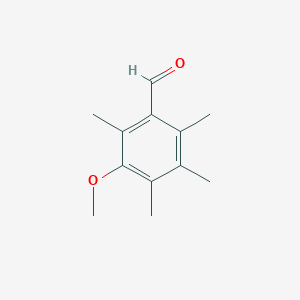
4-Phenylhept-5-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylhept-5-en-2-one is an organic compound with the molecular formula C13H16O It is characterized by a phenyl group attached to a heptene chain with a ketone functional group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylhept-5-en-2-one typically involves the aldol condensation reaction. This reaction combines an aldehyde and a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to yield the enone. For instance, benzaldehyde and 4-penten-2-one can be used as starting materials, with sodium hydroxide as the base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenylhept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: 4-Phenylheptanoic acid.
Reduction: 4-Phenylhept-5-en-2-ol.
Substitution: Nitro-4-Phenylhept-5-en-2-one.
Aplicaciones Científicas De Investigación
4-Phenylhept-5-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 4-Phenylhept-5-en-2-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. The compound’s anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory enzymes and cytokines.
Comparación Con Compuestos Similares
4-Phenylbutan-2-one: Similar structure but lacks the double bond in the heptene chain.
4-Phenyl-3-buten-2-one: Similar structure but with a shorter carbon chain.
4-Phenyl-2-butanone: Similar structure but with a different position of the ketone group.
Uniqueness: 4-Phenylhept-5-en-2-one is unique due to its specific arrangement of the phenyl group, double bond, and ketone functional group
Propiedades
Número CAS |
88343-87-7 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
4-phenylhept-5-en-2-one |
InChI |
InChI=1S/C13H16O/c1-3-7-13(10-11(2)14)12-8-5-4-6-9-12/h3-9,13H,10H2,1-2H3 |
Clave InChI |
XAJHEGBJOCWMDT-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(CC(=O)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


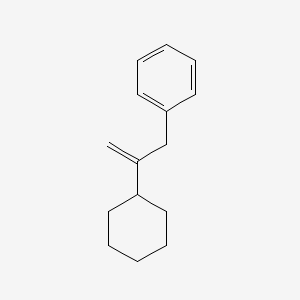
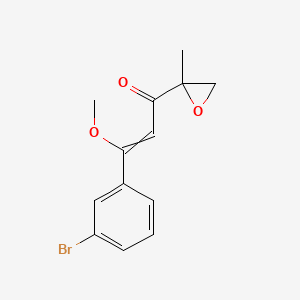
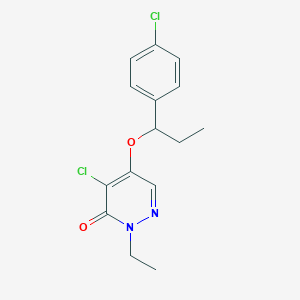
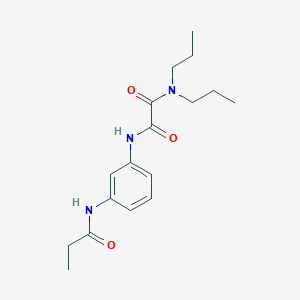

![10-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398364.png)
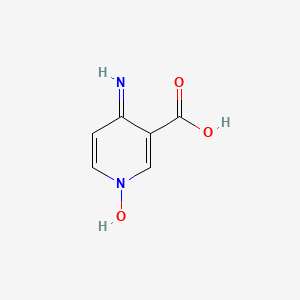
![6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one](/img/structure/B14398369.png)
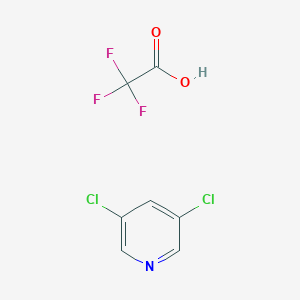
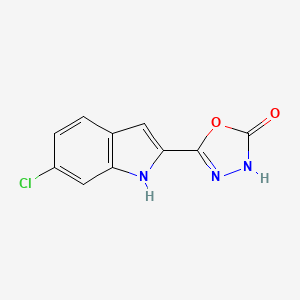
![Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate](/img/structure/B14398382.png)
